1-(2-Methylpropyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylpropyl)cyclopentan-1-ol” is a chemical compound with the CAS Number: 18369-20-5 . It has a molecular weight of 142.24 and its IUPAC name is 1-isobutylcyclopentanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a total of 28 bonds. There are 10 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.24 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 142.135765193 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications
Hydrogen Storage Material
The compound 3-methyl-1,2-BN-cyclopentane, which is related to 1-(2-Methylpropyl)cyclopentan-1-ol, has been studied for its properties relevant to hydrogen storage. It demonstrates a low viscosity at room temperature, thermal stability at 30 °C, and produces relatively pure hydrogen gas upon desorption. This makes it a promising candidate for hydrogen storage applications (Luo et al., 2013).
Thermodynamic Studies
Cyclopentane and its derivatives, including methylcyclopentane and 1,cis-3-dimethylcyclopentane, have been examined for their thermodynamic properties. These studies are crucial for understanding the behavior of such compounds under different temperature conditions, which is vital for various scientific applications (McCullough et al., 1959).
Educational and Research Development
In an educational context, the synthesis of benzyl-1-cyclopentan-1-ol, a compound structurally similar to this compound, has been used to teach students about experimental design and optimization in chemical synthesis. This approach is beneficial for developing skills in synthetic techniques and scientific rigor (Bouzidi & Gozzi, 2008).
Synthesis of Novel Compounds
The synthesis of various cyclopentane derivatives, including 1-methyl-2-(2-hydroxyethyl)-cyclopentane, has been explored for developing new chemical compounds. Such research aids in expanding the library of organic compounds for potential applications in various fields (Naim et al., 1992).
Polymer Research
The study of crystalline methylene-1,2-cyclopentane random copolymers, which are related to this compound, contributes to the field of polymer science. Such research helps in understanding the thermal properties and structure of these copolymers, which is crucial for developing new materials (Pragliola et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2-methylpropyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9(10)5-3-4-6-9/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDLFMCZAIJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.